N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide
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Overview
Description
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a methanesulfonyl group, a prop-2-en-1-yl chain, and a dihydrophthalazine core. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dihydrophthalazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methanesulfonyl group: This step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the prop-2-en-1-yl chain: This can be done through a coupling reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the dihydrophthalazine core can be reduced to form alcohol derivatives.
Substitution: The prop-2-en-1-yl chain can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Scientific Research Applications
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: For its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: As a potential therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: In the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The dihydrophthalazine core may also interact with biological macromolecules, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide can be compared with other compounds that have similar functional groups or structural features. Some similar compounds include:
N-[(2E)-3-(4-Chlorophenyl)prop-2-en-1-yl]-4-methoxy-N-methylbenzenesulfonamide: This compound has a similar prop-2-en-1-yl chain and methanesulfonyl group but differs in the aromatic substitution pattern.
Adamantyl-urea derivatives: These compounds share the urea functional group and have been studied for their biological activity.
Properties
IUPAC Name |
N-[(E)-3-methylsulfonylprop-2-enyl]-4-oxo-3H-phthalazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-21(19,20)8-4-7-14-13(18)11-9-5-2-3-6-10(9)12(17)16-15-11/h2-6,8H,7H2,1H3,(H,14,18)(H,16,17)/b8-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBSDSBEYOEUQD-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=CCNC(=O)C1=NNC(=O)C2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C/CNC(=O)C1=NNC(=O)C2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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